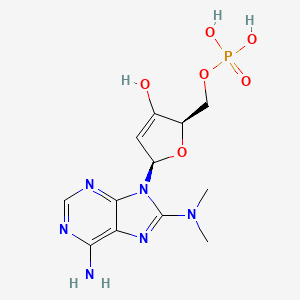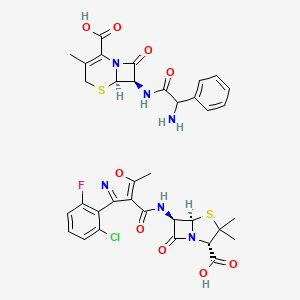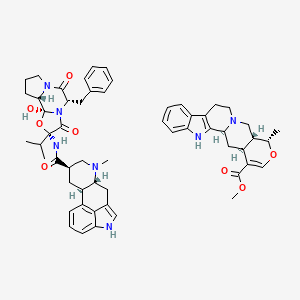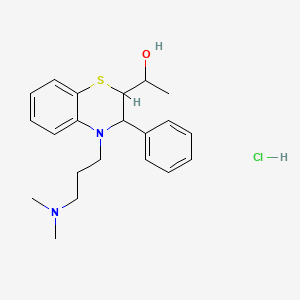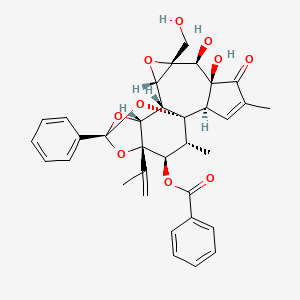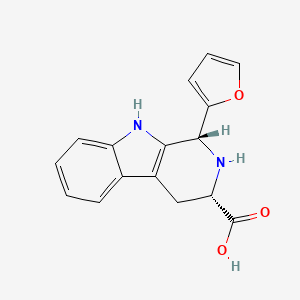
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-pentadecyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by methyl groups at positions 4 and 5 and a pentadecyl group at position 2 respectively. It has a role as a metabolite.
科学的研究の応用
Pyrolysis in Bio-derived Fuels Kwon and Xuan (2021) investigated alkyl-substituted 1,3-dioxolanes, including variants of 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane, as potential biodiesels. They used ReaxFF molecular dynamics simulations to study the pyrolysis of these compounds at high temperatures, analyzing decomposition rates, reaction mechanisms, and product distribution. Their findings suggest that the molecular structure of the alkyl side-chain significantly affects the sooting tendency of these fuels, offering insights into the design of new fuel molecules with reduced soot production (Kwon & Xuan, 2021).
Polymerization Potential The polymerization of methyl-substituted 1,3-dioxolanes, including 4,5-Dimethyl variants, was studied by Okada, Mita, and Sumitomo (1975). They explored the polymerization process with different initiators, revealing how methyl substituents impact the cationic polymerizability of 1,3-dioxolanes from a thermodynamic perspective. This research provides foundational knowledge for understanding and manipulating the polymerization behavior of these compounds (Okada, Mita, & Sumitomo, 1975).
Synthesis and Structural Studies The synthesis and structural characteristics of derivatives of 1,3-dioxolane, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, have been a focus in studies by Irurre et al. (1992) and (2010). They reported on the synthesis methods and the unique conformations of these compounds, contributing to the broader understanding of the structural properties of 1,3-dioxolane derivatives (Irurre et al., 1992) (Irurre et al., 2010).
特性
分子式 |
C20H40O2 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
4,5-dimethyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3 |
InChIキー |
HVZOKBODEROMSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
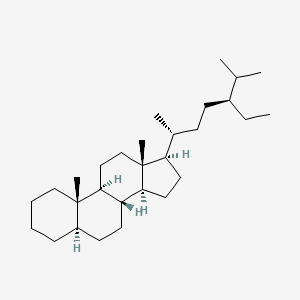

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
